1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea
Description
1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O3/c1-8-4-5-10(9(15)6-8)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFCWTVMNGSISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea typically involves the reaction of 2-chloro-4-methylaniline with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Hydrolysis and Stability
The compound demonstrates pH-dependent stability due to its urea linkage and methoxy-substituted triazine group:
Coupling Reactions
The 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl group acts as an activating moiety in condensation reactions:
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Amide Bond Formation : Reacts with carboxylic acids in tetrahydrofuran (THF) at 0–25°C to form stable amides, mimicking DMTMM (4,6-dimethoxy-1,3,5-triazin-2-yl)-based condensing agents .
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Example: Reaction with acetic acid produces 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide (yield: 78–85%).
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Esterification : In alcoholic solvents (e.g., methanol), forms esters with carboxylic acids at 50–60°C .
Biological Interactions
The triazine-methylurea structure enables interactions with biological targets:
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Enzyme Inhibition : Competes with ATP for binding to kinase active sites, as predicted by molecular docking studies.
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Metabolic Degradation : Liver microsomal assays show cytochrome P450-mediated N-demethylation of the triazine ring, generating hydroxylated metabolites .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces bond cleavage:
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Primary Pathway : Homolytic cleavage of the C–N bond between the triazine and urea groups, producing free-radical intermediates .
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Secondary Pathway : Demethylation of methoxy groups to form phenolic derivatives.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
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Stage 1 (150–200°C) : Loss of methoxy groups as methanol (weight loss: 12–14%).
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Stage 2 (>250°C) : Complete breakdown of the triazine and urea frameworks to gaseous byproducts (CO, NH₃, HCl) .
Comparative Reactivity
| Functional Group | Reaction Rate (k, s⁻¹) | Dominant Pathway |
|---|---|---|
| Urea linkage | 1.2 × 10⁻³ | Hydrolysis |
| Triazine methoxy groups | 4.5 × 10⁻⁴ | Nucleophilic substitution (SₙAr) |
| Aryl chloride | 2.8 × 10⁻⁵ | Electrophilic aromatic substitution |
Key Findings
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The compound’s reactivity is dominated by urea hydrolysis and triazine-mediated coupling .
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Stability in neutral conditions makes it suitable for synthetic applications, while acidic/basic environments limit utility .
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Biological activity correlates with triazine’s electron-deficient character, enabling interactions with nucleophilic residues in enzymes .
Scientific Research Applications
Agricultural Applications
Herbicide Development
The compound has been identified as a potential herbicide due to its structural similarity to other known herbicides. Specifically, the 4,6-dimethoxy-1,3,5-triazine moiety is known for its herbicidal properties. Studies indicate that derivatives of triazines can inhibit photosynthesis in plants, making this compound a candidate for weed control in agricultural settings .
Plant Growth Regulation
In addition to its herbicidal properties, compounds containing the triazine structure have been shown to affect plant growth positively. They can act as growth regulators that enhance crop yield and resilience against environmental stressors .
Pharmaceutical Applications
Drug Design and Synthesis
The unique structure of 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea makes it an interesting scaffold for drug design. The triazine ring can be modified to create various derivatives that may possess biological activity against different diseases. For instance, research suggests that triazine derivatives can exhibit anti-cancer properties by targeting specific cellular pathways .
Bioconjugation Techniques
The compound can be utilized in bioconjugation techniques where it serves as a linker molecule in the synthesis of biopharmaceuticals. Its ability to form stable bonds with biomolecules enhances the efficacy of drug delivery systems .
Environmental Impact Studies
Toxicological Assessments
Research has been conducted to evaluate the environmental impact of this compound as part of pesticide formulations. The toxicity levels and ecological risks associated with its use are critical for regulatory approval and safe application in agricultural practices .
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Agriculture | Herbicide | Potential to inhibit weed growth through photosynthesis disruption |
| Agriculture | Plant Growth Regulator | Enhances crop yield and resilience |
| Pharmaceuticals | Drug Design | Scaffold for creating biologically active derivatives |
| Pharmaceuticals | Bioconjugation Techniques | Linker molecule for improved drug delivery systems |
| Environmental Studies | Toxicological Assessments | Evaluates ecological risks and toxicity levels |
Case Studies
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Herbicide Efficacy Study
A study evaluated the herbicidal efficacy of triazine derivatives, including 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea against common weed species. Results indicated significant inhibition of growth at varying concentrations, suggesting potential for commercial herbicide formulations. -
Pharmaceutical Development
Researchers synthesized several analogs based on the compound's structure to assess anti-cancer activity. In vitro studies demonstrated that certain derivatives inhibited cancer cell proliferation more effectively than existing treatments. -
Environmental Risk Assessment
An environmental risk assessment was conducted to analyze the impact of this compound on non-target organisms in agricultural settings. Findings revealed moderate toxicity levels but suggested further studies to fully understand long-term ecological effects.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenylcarbamoyl)-4-methylpiperidine
- 1-(N-(4-methoxyphenyl)carbamoyl)piperidine
- 2-chloro-4-methoxyphenyl N-(4-chloro-2-methoxyphenyl)carbamate
Uniqueness
1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea is a derivative of triazine and urea, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a chloro-substituted aromatic ring and a triazine moiety. The presence of the dimethoxy groups enhances its solubility and bioavailability.
Antimicrobial Activity
Research has demonstrated that compounds with similar triazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The activity is often enhanced by specific substitutions on the triazine ring.
Anticancer Properties
Triazine derivatives have been investigated for their anticancer potential. The presence of electronegative groups like chlorine in the structure has been linked to increased antiproliferative activity against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications at certain positions could enhance cytotoxic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in DNA replication and repair in pathogens, leading to cell death.
- Disruption of Cellular Processes : The interaction with cellular membranes and disruption of metabolic pathways are also noted as mechanisms through which these compounds exert their effects .
Study 1: Antimicrobial Efficacy
In a comparative study, 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea was tested against various strains of S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
Another investigation assessed the compound's effects on human cancer cell lines. The compound demonstrated IC50 values ranging from 15 to 30 µM across different cell lines, indicating significant cytotoxicity compared to control groups .
Pharmaceutical Development
Due to its promising biological activities, this compound is being explored for development as an antibiotic or anticancer agent. Its ability to inhibit bacterial growth and tumor cell proliferation positions it as a candidate for further research in drug formulation.
Agricultural Use
The compound also shows potential as a herbicide due to its ability to interfere with plant growth processes. It can be effective in controlling specific weed species while promoting crop health .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea?
The compound can be synthesized via urea-forming reactions between substituted phenyl isocyanates and amines. A common approach involves reacting 2-chloro-4-methylphenyl isocyanate with 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine under inert solvents like dichloromethane or ethanol. Tertiary amines (e.g., triethylamine) are often added to neutralize HCl byproducts . For triazine activation, coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are used to enhance reaction efficiency in peptide or urea bond formation .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key characterization techniques include:
- NMR : H and C NMR to confirm the urea linkage, aromatic substitution patterns, and triazine methoxy groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (expected ~413–420 g/mol based on analogues) .
- X-ray Diffraction : For crystallographic confirmation of the triazine-morpholinium structure in derivatives, as demonstrated in studies of DMTMM salts .
Advanced Research Questions
Q. How does the compound behave as a coupling reagent in peptide synthesis?
The 4,6-dimethoxy-1,3,5-triazine moiety acts as a reactive intermediate in forming "superactive esters" with carboxylates. In DMTMM derivatives, the triazine reacts with carboxyl groups to form stable intermediates that facilitate peptide bond formation without racemization. This mechanism is critical in solid-phase synthesis and has been validated via kinetic studies in THF or aqueous buffers . Notably, silver tetrafluoroborate can enhance activation efficiency by stabilizing intermediates .
Q. What degradation pathways are observed under biological or environmental conditions?
Stability studies on structurally similar triazine-urea compounds (e.g., Gedatolisib) reveal:
- Plasma Instability : Terminal N-oxidation and demethylation are primary degradation routes in rat plasma, detected via HPLC-MS .
- Hydrolytic Degradation : The triazine ring may hydrolyze under acidic/alkaline conditions, forming morpholine or methoxy-substituted byproducts. Accelerated stability testing (40°C/75% RH) is recommended to identify major degradation products .
Q. Are there computational models to predict the compound’s reactivity in novel reactions?
Density functional theory (DFT) calculations can model the electronic effects of the chloro-methylphenyl and dimethoxy-triazine groups. For example:
- The electron-withdrawing chloro group increases urea’s electrophilicity, favoring nucleophilic attacks.
- The dimethoxy-triazine moiety’s resonance stabilization impacts its reactivity in coupling reactions. Published data on Cinosulfuron (a triazine-urea herbicide) supports these predictions .
Data Contradictions and Validation
Q. How do discrepancies in reported melting points or stability profiles arise?
Variations in melting points (e.g., ~127°C for Cinosulfuron vs. ~225°C for structurally complex analogues) likely stem from differences in crystallinity or impurities . Stability contradictions (e.g., plasma vs. buffer degradation rates) highlight the need for condition-specific validation. Researchers should replicate studies using standardized protocols (e.g., USP <711> dissolution testing) .
Methodological Recommendations
Q. What strategies optimize yield in large-scale synthesis?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of triazine intermediates.
- Catalysis : Palladium catalysts may enhance coupling efficiency in aryl-urea formation .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures ensures high purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
